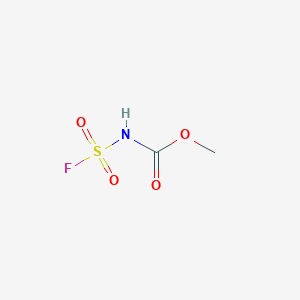![molecular formula C12H17N3O4S B13317928 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine](/img/structure/B13317928.png)
1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine is a compound that features a pyrrolidine ring substituted with a nitrobenzenesulfonyl group and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine typically involves the reaction of pyrrolidine derivatives with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The ethanamine moiety can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with palladium catalyst, sodium dithionite.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Thiol derivatives.
Substitution: Substituted ethanamine derivatives.
Scientific Research Applications
1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a building block for specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity to its targets through hydrophobic interactions and steric effects.
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-dione share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Nitrobenzenesulfonyl derivatives: Compounds like 4-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonamide have similar functional groups but lack the pyrrolidine ring.
Uniqueness: 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine is unique due to the combination of the pyrrolidine ring and the nitrobenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H17N3O4S |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
1-[1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]ethanamine |
InChI |
InChI=1S/C12H17N3O4S/c1-9(13)10-6-7-14(8-10)20(18,19)12-4-2-11(3-5-12)15(16)17/h2-5,9-10H,6-8,13H2,1H3 |
InChI Key |
CAMFJKQJGYRDAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13317851.png)
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one](/img/structure/B13317863.png)
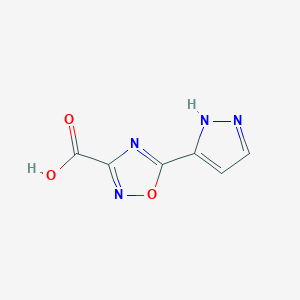
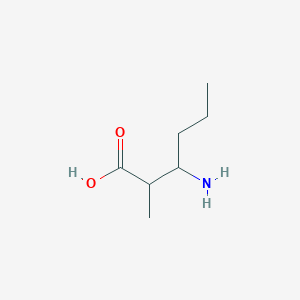

![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13317878.png)
![2-[(Propan-2-yl)amino]butanoic acid](/img/structure/B13317890.png)
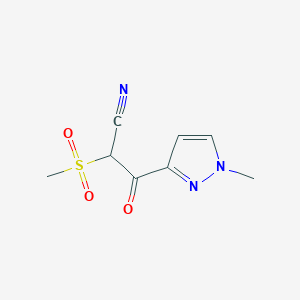
![3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid](/img/structure/B13317900.png)
![[(2-Bromocyclohexyl)oxy]cycloheptane](/img/structure/B13317905.png)
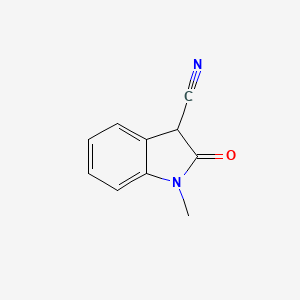
![3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B13317920.png)
![2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13317934.png)
